N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine
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Overview
Description
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an amine group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopropyl-substituted aldehyde with a methyl-substituted dihydropyran in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The cyclopropyl and amine groups play crucial roles in binding to target proteins, modulating their activity, and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity and applications.
Tetrahydropyridine: Another six-membered heterocycle with different substituents and biological activities.
Cyclopropylamine: Shares the cyclopropyl and amine groups but lacks the tetrahydropyran ring.
Uniqueness
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to the combination of its cyclopropyl, methyl, and amine groups attached to the tetrahydropyran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyloxan-4-amine |
InChI |
InChI=1S/C9H17NO/c1-7-6-11-5-4-9(7)10-8-2-3-8/h7-10H,2-6H2,1H3 |
InChI Key |
PNNQJYMPQQBYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC2CC2 |
Origin of Product |
United States |
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